molecular formula C11H13Cl2NO2 B11722846 trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B11722846
M. Wt: 262.13 g/mol
InChI Key: OIMCKZOWSJOMID-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13Cl2NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Where reactions are carried out in batches with careful control of temperature, pressure, and reaction time.

    Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include ketones, carboxylic acids, and aldehydes.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows for distinct interactions with biological targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMCKZOWSJOMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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